Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate
Overview
Description
Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate is an organic compound that features a complex aromatic structure with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- Methyl trifluoroacetate
- Methyl 3-fluoro-5-(4,4,5-trifluoromethyl)phenylacetate
Uniqueness
Methyl 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl}acetate is unique due to its specific arrangement of fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
methyl 2-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-22-15(21)8-10-2-4-11(5-3-10)12-6-7-14(17)13(9-12)16(18,19)20/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYFTXPIISTGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141086 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820640-24-1 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820640-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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